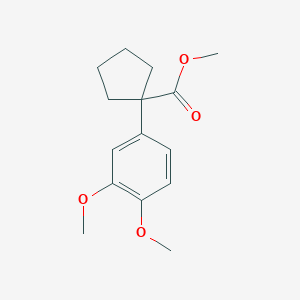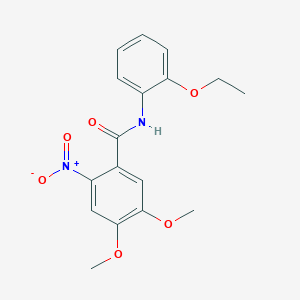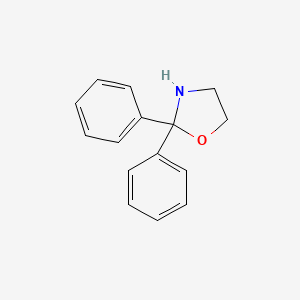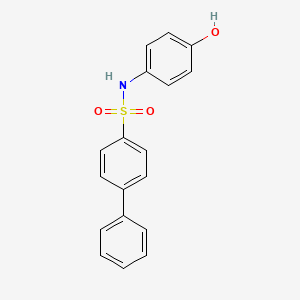
methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate, also known as MDMC, is a chemical compound with potential applications in scientific research. It is a cyclopentanecarboxylate derivative that has been studied for its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate is not fully understood. However, it has been suggested that this compound may act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in the treatment of neurodegenerative diseases. This compound has been shown to modulate the endocannabinoid system, which plays a role in pain sensation, inflammation, and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate in lab experiments is its potential pharmacological properties. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which make it an interesting compound to study. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available, and its synthesis can be challenging.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate. One direction is the further investigation of its potential pharmacological properties. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, but more studies are needed to fully understand its mechanism of action and potential therapeutic applications. Another direction is the development of more efficient synthesis methods for this compound. The current multi-step synthesis can be challenging and time-consuming, which limits its availability for research purposes. Finally, the development of new derivatives of this compound with improved pharmacological properties could be a promising direction for future research.
Conclusion
This compound is a cyclopentanecarboxylate derivative that has potential applications in scientific research. It has been studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. The exact mechanism of action of this compound is not fully understood, but it has been suggested to act through the inhibition of COX-2 and the modulation of the endocannabinoid system. This compound has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications, the development of more efficient synthesis methods, and the development of new derivatives with improved pharmacological properties.
Synthesemethoden
Methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate can be synthesized through a multi-step synthetic route. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a base to form 1-(3,4-dimethoxyphenyl)cyclopentanone. This intermediate is then reacted with methyl chloroformate and a base to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylate has been studied for its potential pharmacological properties. It has been shown to have analgesic and anti-inflammatory effects in animal models. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
methyl 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-17-12-7-6-11(10-13(12)18-2)15(14(16)19-3)8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVDLVHMIZERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)




![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)


![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)